Motrazepam vs. Nitrazepam: GABAA Receptor Binding Affinity Benchmark (Negative Differentiator)
Motrazepam exhibits an exceptionally low affinity for the central benzodiazepine receptor (GABAA) relative to its 7-nitro analog Nitrazepam. This defines its utility as a negative control probe in GABAA pharmacology [1]. In a competition assay against the benzodiazepine receptor, Motrazepam demonstrated an IC50 of 2,320,000 nM [1]. This stands in stark contrast to Nitrazepam, which displays high nanomolar affinity for the GABAA receptor, with reported Ki values typically below 10 nM [2]. This >200,000-fold difference in receptor engagement precludes the use of Motrazepam as a functional substitute for potent hypnotics and instead positions it as a critical tool for validating assay specificity and studying off-target mechanisms of benzodiazepine scaffolds [2].
| Evidence Dimension | Benzodiazepine Receptor Binding Affinity (IC50) |
|---|---|
| Target Compound Data | 2,320,000 nM (2.32 mM) |
| Comparator Or Baseline | Nitrazepam: High affinity GABAA ligand (Ki < 10 nM) |
| Quantified Difference | Motrazepam binding affinity is >200,000-fold weaker than Nitrazepam |
| Conditions | In vitro competition assay (human translocator protein / benzodiazepine receptor) |
Why This Matters
This massive binding differential justifies Motrazepam's procurement as a validated negative control in GABAA receptor screens, preventing false positives associated with core scaffold promiscuity.
- [1] BindingDB. BDBM50422188: Motrazepam (Ro-06-9098). Affinity Data: IC50 2.32E+6 nM. 2013. View Source
- [2] DrugBank. Nitrazepam: Pharmacology. GABAA receptor agonist with high affinity (Ki values in low nanomolar range). View Source
